5-(4-Bromo-3-chlorophenyl)thiazol-2-amine
Description
Significance of the Thiazole (B1198619) Scaffold in Heterocyclic Chemistry and Medicinal Research
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. mdpi.comjlu.edu.cnpharmaguideline.comnih.gov This structural motif is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govmdpi.com The versatility of the thiazole nucleus is demonstrated by its presence in numerous FDA-approved drugs, highlighting its importance in the development of therapeutic agents. nih.gov
Thiazole derivatives are known to possess a wide range of pharmacological properties, including:
Antimicrobial activity: The thiazole ring is a key component in some antibacterial and antifungal agents. nih.govresearchgate.net
Anticancer activity: Numerous studies have demonstrated the potent anti-proliferative effects of thiazole-containing compounds against various cancer cell lines. nih.govresearchgate.net
Anti-inflammatory effects: Certain thiazole derivatives have shown promise as anti-inflammatory agents. mdpi.com
Antiviral properties: The thiazole scaffold has been incorporated into molecules with antiviral activity. nih.gov
The biological activity of thiazole derivatives is attributed to the unique electronic properties of the ring system and its ability to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. nih.gov The amenability of the thiazole ring to chemical modification at multiple positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive starting point for drug discovery programs. mdpi.comnih.gov
Rationale for Investigating Halogenated Phenyl Thiazol-2-amine Derivatives
The introduction of halogen atoms, such as bromine and chlorine, onto a phenyl ring attached to a thiazole scaffold is a common strategy in medicinal chemistry to modulate the compound's biological activity. nih.gov Halogens can influence a molecule's properties in several ways:
Lipophilicity: Halogens, particularly chlorine and bromine, increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target. researchgate.net
Electronic Effects: The electron-withdrawing nature of halogens can alter the electron distribution within the molecule, potentially influencing its binding affinity to target proteins.
Steric Effects: The size of the halogen atom can play a role in the molecule's conformation and how it fits into the binding pocket of a receptor or enzyme.
Metabolic Stability: The presence of halogens can block sites of metabolism, thereby increasing the compound's half-life in the body.
Structure-activity relationship (SAR) studies on various series of halogenated phenylthiazole derivatives have often shown that the position and nature of the halogen substituent are critical for biological activity. For instance, studies on certain anticancer 2-aminothiazoles have indicated that meta-halogen substitution on the phenyl ring can lead to improved antitumor activity. nih.gov Similarly, in the context of antimicrobial agents, specific halogenation patterns have been found to be essential for potent activity. mdpi.com The di-halogenated pattern seen in 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine, with a bromine at the para position and a chlorine at the meta position, presents a unique combination of steric and electronic properties that warrants investigation for its potential biological effects.
Overview of Current Research Trajectories and Gaps for this compound and Related Analogs
While the broader class of halogenated phenyl thiazol-2-amine derivatives has been the subject of considerable research, specific and detailed studies on this compound are not extensively documented in publicly available scientific literature. Much of the current understanding is extrapolated from research on structurally similar compounds.
Research on related analogs has primarily focused on their potential as anticancer and antimicrobial agents. For example, various substituted 4-phenylthiazol-2-amine derivatives have been synthesized and evaluated for their in vitro and in vivo activities. These studies often involve the generation of a library of compounds with different halogen substitutions on the phenyl ring to establish a clear structure-activity relationship.
A significant research gap exists for the specific compound this compound. There is a lack of published data on its synthesis, characterization, and, most importantly, its biological activity profile. While general synthetic routes for similar compounds are known, the specific reaction conditions and yields for this particular molecule are not well-documented. Furthermore, its potential therapeutic applications remain unexplored.
Future research should focus on the following areas:
Efficient Synthesis: Development of a robust and scalable synthetic route for this compound.
Biological Screening: Comprehensive in vitro screening of the compound against a panel of cancer cell lines and microbial strains to identify any potential therapeutic activity.
Mechanism of Action Studies: If promising activity is identified, further studies to elucidate the underlying mechanism by which the compound exerts its biological effects would be crucial.
Structure-Activity Relationship Studies: Synthesis and evaluation of a focused library of analogs with variations in the halogen substitution pattern to optimize for potency and selectivity.
The following table summarizes the biological activities of some related halogenated phenyl thiazol-2-amine analogs, highlighting the potential areas for investigating this compound.
| Compound/Analog Structure | Biological Activity | Reference |
| 2-Amino-4-(4-chlorophenyl)thiazole derivatives | Antifungal activity | researchgate.net |
| 2-Amino-4-(4-bromophenyl)thiazole derivatives | Antifungal activity | researchgate.net |
| Halogenated 2-aminothiazole (B372263) derivatives | Anticancer activity | nih.gov |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-1-yl]-thiourea | In vitro antitumor activity | mdpi.com |
This table is intended to be interactive.
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrClN2S |
|---|---|
Molecular Weight |
289.58 g/mol |
IUPAC Name |
5-(4-bromo-3-chlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrClN2S/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
ZZDKVEHMCWTMGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(S2)N)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 4 Bromo 3 Chlorophenyl Thiazol 2 Amine
Retrosynthetic Analysis of the 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine Structure
Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, commercially available, or easily synthesizable precursors. Two primary disconnection strategies are evident for this compound.
Strategy A: Thiazole (B1198619) Ring Formation (Hantzsch Synthesis Approach)
The most common disconnection involves breaking the C-S and C-N bonds within the 2-aminothiazole (B372263) ring. This approach, characteristic of the Hantzsch thiazole synthesis, leads to two key synthons: thiourea (B124793) and an α-halocarbonyl compound. The corresponding chemical equivalent for the latter is 2-halo-1-(4-bromo-3-chlorophenyl)ethanone. This strategy builds the core heterocyclic ring with the aryl moiety already in place.
Strategy B: C-C Bond Formation (Cross-Coupling Approach)
An alternative disconnection targets the carbon-carbon bond between the C5 position of the thiazole ring and the 4-bromo-3-chlorophenyl group. This retrosynthetic step suggests a transition metal-catalyzed cross-coupling reaction. The precursors for this strategy would be a 5-functionalized 2-aminothiazole (e.g., 5-bromo-thiazol-2-amine) and a suitable organometallic reagent of the 4-bromo-3-chlorophenyl moiety (like a boronic acid) or, more directly, a C-H activation approach using 2-aminothiazole and a haloarene. This method offers a modular approach, allowing for the late-stage introduction of the aryl group.
Conventional Approaches to Thiazole Ring Construction
Traditional methods for building the thiazole ring remain fundamental in organic synthesis due to their reliability and broad applicability.
The Hantzsch thiazole synthesis is the most prominent and widely utilized method for preparing 2-aminothiazoles. nih.govderpharmachemica.com It involves the condensation reaction between an α-haloketone and thiourea. nih.gov For the synthesis of the target molecule, this would specifically involve the reaction of 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone (B3030163) with thiourea.
The reaction mechanism proceeds via initial S-alkylation of thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-aminothiazole product. Adaptations to this classical method often focus on improving reaction conditions, such as using microwave irradiation to reduce reaction times and increase yields compared to conventional heating. nih.gov The choice of solvent and the use of catalysts can also influence the efficiency of the reaction. nih.gov
| Reaction Condition | Reactants | Product | Typical Yield | Reference |
| Conventional Heating (Reflux) | α-haloketone, Thiourea | 2-Aminothiazole derivative | Moderate to Good | nih.govnih.gov |
| Microwave Irradiation | α-haloketone, Thiourea | 2-Aminothiazole derivative | Good to Excellent | nih.gov |
| Ultrasonic Irradiation | α-haloketone, Thiourea, Aldehyde (three-component) | Substituted 2-Aminothiazole | High (79-90%) | nih.gov |
| Catalyst-Free (in Water) | α-bromoketone, Thiourea | 2-Aminothiazole derivative | High | nih.gov |
This table presents generalized data for Hantzsch-type syntheses.
Beyond the Hantzsch synthesis, several other cyclization strategies have been developed for the formation of 2-aminothiazoles. These methods often employ different starting materials and reaction pathways.
One notable alternative is a domino alkylation-cyclization reaction using propargyl bromides and thioureas. This reaction can be performed under microwave irradiation, leading to the rapid formation of 2-aminothiazoles in high yields. organic-chemistry.orgresearchgate.net Other approaches include one-pot, three-component reactions involving enaminones, cyanamide, and elemental sulfur to produce 2-amino-5-acylthiazoles. organic-chemistry.org Photocatalytic reactions between enaminones and thioureas, as well as visible-light-induced reactions of active methylene (B1212753) ketone derivatives with thioureas, represent green and mild alternatives for constructing the 2-aminothiazole scaffold. organic-chemistry.org
Preparation of Key Intermediates for the 4-Bromo-3-chlorophenyl Moiety
The successful synthesis of this compound via the Hantzsch pathway is contingent upon the availability of the key intermediate, 2-halo-1-(4-bromo-3-chlorophenyl)ethanone. The preparation of this precursor typically involves a two-step sequence starting from a substituted benzene (B151609) derivative.
Friedel-Crafts Acylation: The synthesis often begins with a commercially available dihalobenzene, such as 1-bromo-2-chlorobenzene. This starting material can undergo a Friedel-Crafts acylation reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group, forming 1-(4-bromo-3-chlorophenyl)ethanone. The regioselectivity of this acylation is directed by the existing halogen substituents on the aromatic ring.
α-Halogenation: The resulting acetophenone (B1666503) derivative is then subjected to α-halogenation. A common method is bromination using reagents like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent (e.g., acetic acid, methanol). nih.govresearchgate.net This step selectively introduces a bromine atom at the α-carbon position of the ketone, yielding the required 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone intermediate, which is then ready for the Hantzsch cyclization with thiourea.
Advanced Synthetic Techniques Applicable to this compound
Modern synthetic organic chemistry offers powerful tools for forming C-C bonds, which can be applied to the synthesis of the target molecule, often with high efficiency and regioselectivity.
Palladium-catalyzed cross-coupling reactions provide a convergent and highly versatile strategy for synthesizing 5-arylthiazoles. rsc.org Instead of building the aryl group onto the thiazole precursor, this method constructs the key C-C bond on a pre-formed thiazole ring. The most advanced version of this is the direct C-H arylation, which avoids the need to pre-functionalize the thiazole ring with a halogen. organic-chemistry.orgthieme-connect.com
In this approach, a 2-aminothiazole is directly coupled with a haloarene, such as 4-bromo-3-chloroiodobenzene or 1,4-dibromo-2-chlorobenzene. The reaction is catalyzed by a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of a specific ligand and a base. This method selectively forms the C-C bond at the C5 position of the thiazole, which is the most electronically rich and accessible position for such electrophilic aromatic substitution-type reactions. organic-chemistry.orgthieme-connect.com Ligand-free systems have also been developed, offering a more cost-effective and environmentally friendly option. organic-chemistry.org This strategy is highly modular, allowing for the synthesis of a diverse library of 5-arylthiazole derivatives by simply varying the aryl halide coupling partner. rsc.orgrsc.org
| Catalyst System | Base | Solvent | Key Features | Reference |
| Pd(OAc)₂ (ligand-free) | K₂CO₃ / Cs₂CO₃ | DMA / Toluene | Economical; avoids organometallic reagents; selective for C5-arylation. | organic-chemistry.orgthieme-connect.com |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane | Standard conditions for Suzuki-type couplings (requires boronic acid). | nih.govmdpi.com |
| PdCl₂, bipyridine | Cs₂CO₃ | DMF | Optimized for C5-selective C-H arylation. | rsc.org |
| Pd catalyst, Bphen | K₃PO₄ | Not specified | Can provide regiocontrol in C-H arylation. | nih.gov |
This table summarizes representative conditions for palladium-catalyzed 5-arylation of thiazoles.
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a compelling alternative to traditional metal-based catalysis, often avoiding issues of toxicity and cost. In the context of 2-aminothiazole synthesis, which typically follows the Hantzsch thiazole synthesis pathway, organocatalysts can activate substrates and facilitate key bond-forming steps.
One notable approach involves the use of bifunctional organocatalysts. For instance, the amino acid asparagine has been reported as an effective green organocatalyst for the one-pot synthesis of 2-aminothiazoles from methylcarbonyls and thiourea in the presence of an iodine oxidant. bepls.com Asparagine is proposed to act as a bifunctional catalyst where its amine (-NH2) group functions as a Lewis base and its carboxylic acid (-COOH) group acts as a Brønsted acid, synergistically promoting the reaction. bepls.com This methodology circumvents the need for harsh conditions or metallic catalysts.
The general mechanism, applicable to the synthesis of the target compound from a corresponding α-haloketone, involves the activation of the carbonyl group by the Brønsted acid moiety of the catalyst, while the Lewis base part facilitates the nucleophilic attack of thiourea.
| Catalyst Type | Example Catalyst | Substrates | Solvent | Key Advantages |
| Amino Acid | Asparagine | Methylcarbonyls, Thiourea, I2 | DMSO | Green, Bifunctional catalysis |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of 2-aminothiazole derivatives is a significant area of research, aiming to reduce environmental impact through various strategies. These strategies are directly relevant to the production of this compound.
Aqueous and Benign Solvents: A primary tenet of green chemistry is the replacement of volatile and toxic organic solvents. Numerous studies have demonstrated the successful synthesis of 2-aminothiazoles in water or aqueous-ethanolic mixtures. tandfonline.comresearchgate.netnih.gov For example, reactions of α-bromo ketones with thiourea can proceed efficiently in water at ambient temperature, often without the need for any catalyst, affording high yields of the desired products. researchgate.net Plant-based extracts, such as aqueous neem leaf extract, have also been utilized as a natural, acidic catalyst medium, promoting the reaction at room temperature and yielding products in as little as 45 minutes. tandfonline.com
Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are two energy-efficient techniques that can significantly reduce reaction times and improve yields. ijarse.commdpi.comresearchgate.net Microwave-assisted synthesis of thiazole derivatives, for instance, can be completed in seconds to minutes compared to hours required for conventional heating. ijarse.com Similarly, ultrasound-assisted synthesis enhances reaction rates through acoustic cavitation and has been applied to produce thiazoles under solvent-free conditions. researchgate.net
Reusable and Eco-Friendly Catalysts: The development of heterogeneous and reusable catalysts is crucial for sustainable synthesis. Silica-supported tungstosilisic acid has been used as a recyclable catalyst for one-pot Hantzsch thiazole synthesis. mdpi.com Furthermore, magnetic nanocatalysts, such as Fe3O4-based systems, offer a significant advantage as they can be easily separated from the reaction mixture using an external magnet and reused multiple times, minimizing catalyst waste. rsc.orgresearchgate.net Biopolymer-based catalysts, like modified chitosan, are also gaining attention as green, biodegradable, and efficient options for promoting thiazole synthesis. nih.gov
The table below summarizes various green chemistry approaches applicable to the synthesis of the 2-aminothiazole scaffold.
| Green Principle | Methodology | Example System | Typical Yields | Reaction Time |
| Benign Solvents | Synthesis in water | α-haloketone + thiourea | 87-97% | 1-2 hours |
| Natural Catalysts | Aqueous plant extract | Neem (Azadirachta indica) leaf extract | 90-96% | 45 minutes |
| Energy Efficiency | Microwave irradiation | Benzaldehyde + 2-aminothiazole | High | ~120 seconds |
| Energy Efficiency | Ultrasonic irradiation | Thiocarbohydrazones + α-haloketone | High | ~20 minutes |
| Reusable Catalysts | Magnetic nanocatalyst | Ca/4-MePy-IL@ZY-Fe3O4 | ~90% | 25 minutes |
Considerations for Scale-Up and Process Optimization in Academic Settings
While industrial scale-up involves rigorous process control and engineering, scaling up a synthesis from milligram to multigram quantities in an academic laboratory presents its own set of challenges. For the synthesis of this compound, several factors must be considered for efficient and safe process optimization.
Reaction Conditions: Direct scaling of reaction times and temperatures is not always linear. Heat transfer becomes less efficient in larger flasks, which can lead to localized overheating or uneven reaction progress. For exothermic reactions, such as the Hantzsch synthesis, careful control of the addition rate of reagents and efficient stirring are critical to manage the reaction temperature. Optimization of solvent choice is also key; a solvent that is effective on a small scale might be problematic on a larger scale due to difficulties in removal or safety concerns. nih.gov
Purification: Chromatography, a common purification method in small-scale synthesis, can become cumbersome and resource-intensive for larger quantities. Developing alternative purification strategies like recrystallization or precipitation is highly desirable for scale-up. This requires careful selection of solvent systems to ensure high recovery of a pure product.
Catalyst Recovery and Reuse: When a catalyst is used, its recovery and potential for reuse are paramount for both cost-effectiveness and sustainability, key considerations even in an academic setting. The use of heterogeneous or magnetically separable catalysts, as mentioned previously, greatly simplifies product isolation and purification. mdpi.comresearchgate.net For instance, silica-supported catalysts can be recovered by simple filtration, and magnetic nanocatalysts can be removed with a magnet, making the workup process significantly more efficient on a larger scale. mdpi.comresearchgate.net
Process Safety: Handling larger quantities of reagents requires a more thorough safety assessment. The potential for exothermic events, the toxicity of reagents like α-haloketones, and the safe handling of solvents and reagents become more critical considerations as the scale of the reaction increases.
Chemical Transformations and Derivatization Strategies of 5 4 Bromo 3 Chlorophenyl Thiazol 2 Amine
Functionalization at the 2-Amino Position of the Thiazole (B1198619) Ring
The 2-amino group of the thiazole ring is a key site for chemical modification, readily undergoing reactions such as acylation, alkylation, arylation, and condensation to form Schiff bases. These transformations allow for the introduction of a wide array of functional groups, significantly altering the molecule's steric and electronic properties.
Acylation Reactions
The primary amino group of 2-aminothiazole (B372263) derivatives can be readily acylated using various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. For instance, the reaction of 2-amino-5-(4-acetylphenylazo)-thiazole with acetic anhydride (B1165640) results in the N-acetylated product. mdpi.com Similarly, treatment with benzoyl chloride yields the benzoyl amino derivative. mdpi.com The reaction with chloroacetyl chloride under basic conditions can also be performed to produce the chloroacetyl amino derivative. mdpi.com
While direct acylation of some 2-aminothiazoles can be challenging and may lead to mixtures of products, the use of protecting groups can circumvent these issues. nih.gov For example, N-Boc protected 2-amino-4-halothiazoles can be acylated, followed by a mild deprotection step to yield the desired thiazolides cleanly and in good yields. nih.gov
Table 1: Examples of Acylation Reactions on 2-Aminothiazole Derivatives
| Starting Material | Acylating Agent | Product | Reference |
| 2-amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride | N-(5-(4-acetylphenylazo)thiazol-2-yl)acetamide | mdpi.com |
| 2-amino-5-(4-acetylphenylazo)-thiazole | Benzoyl chloride | N-(5-(4-acetylphenylazo)thiazol-2-yl)benzamide | mdpi.com |
| 2-amino-5-(4-acetylphenylazo)-thiazole | Chloroacetyl chloride | 2-chloro-N-(5-(4-acetylphenylazo)thiazol-2-yl)acetamide | mdpi.com |
| 2-amino-4-(4-chlorophenyl)-1,3-thiazole | Chloroacetyl chloride | 2-chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide | researchgate.net |
Alkylation and Arylation Reactions
The nucleophilic nature of the 2-amino group also permits N-alkylation and N-arylation reactions. These reactions introduce alkyl or aryl substituents onto the amino group, further expanding the chemical space accessible from the parent compound. While specific examples for 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine are not detailed in the provided search results, the general reactivity of 2-aminothiazoles suggests that these transformations are feasible.
Formation of Schiff Bases and Related Imines
The condensation of the 2-amino group with various aldehydes and ketones is a common strategy to synthesize Schiff bases (imines). ijesi.orgnih.gov This reaction typically involves refluxing the 2-aminothiazole derivative with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. ijesi.org For example, 2-amino-4-(substituted-phenyl)-thiazole can be treated with various substituted aldehydes to yield the corresponding N-(substituted-benzylidene)-4-(substituted-phenyl)thiazol-2-amines. ijesi.org These Schiff bases can serve as versatile intermediates for the synthesis of other heterocyclic compounds.
Table 2: Synthesis of Schiff Bases from 2-Aminothiazole Derivatives
| 2-Aminothiazole Derivative | Carbonyl Compound | Product (Schiff Base) | Reference |
| 2-amino-4-(substituted-phenyl)-thiazole | Substituted aldehydes | N-(substituted-benzylidene)-4-(substituted-phenyl)thiazol-2-amine | ijesi.org |
| 5-bromofuran-2-carboxyhydrazide | Aromatic and heterocyclic aldehydes | Schiff bases of 5-bromo furan-2-carbohydrazide | |
| 3-amino-1,2,4-triazole | Aromatic aldehydes | 3-amino-1,2,4-triazole derived Schiff bases | nih.gov |
Modifications and Substitutions on the 4-Bromo-3-chlorophenyl Moiety
The di-halogenated phenyl ring of this compound offers another avenue for structural diversification. The bromine and chlorine atoms can be selectively manipulated through cross-coupling reactions or serve as directing groups for further electrophilic aromatic substitution.
Exploitation of Halogen Atoms in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The bromine atom, being more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, can be selectively targeted. This allows for the introduction of a wide range of substituents at the 4-position of the phenyl ring.
The Suzuki coupling , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base, is a powerful tool for forming carbon-carbon bonds. nih.gov For instance, the Suzuki reaction of an amide derivative of 2-amino-5-bromothiazole with 4-fluorophenylboronic acid has been reported. mdpi.comnih.gov This methodology could be applied to this compound to introduce various aryl or heteroaryl groups.
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. This reaction would enable the introduction of alkynyl groups at the 4-position of the phenyl ring.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This would allow for the introduction of a variety of amino groups at the 4-position.
An efficient palladium-catalyzed cross-coupling method has been described for 5-bromo-1,2,3-triazine, showcasing the potential for such reactions on bromo-substituted heterocycles. researchgate.netuzh.ch
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The existing halogen substituents on the phenyl ring are ortho-, para-directing and deactivating for electrophilic aromatic substitution reactions. masterorganicchemistry.com Therefore, further substitution on the phenyl ring would likely occur at the positions ortho to the halogen atoms. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group. masterorganicchemistry.com
It is important to note that the reaction conditions for electrophilic aromatic substitution would need to be carefully controlled to avoid undesired side reactions on the thiazole ring or with the amino group.
Diversification via Heterocycle Annulation or Fusion
No specific research data or methodologies were found for the diversification of this compound through heterocycle annulation or fusion reactions.
Regioselective Synthesis of Novel Analogs
No specific research data or methodologies were found for the regioselective synthesis of novel analogs starting from this compound.
Structural Elucidation and Spectroscopic Characterization Techniques for 5 4 Bromo 3 Chlorophenyl Thiazol 2 Amine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for initial structural assessment.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their neighboring protons. For 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine, the ¹H NMR spectrum (typically recorded in a solvent like DMSO-d₆) would exhibit distinct signals for the amino group, the thiazole (B1198619) ring proton, and the three protons on the phenyl ring.
Amino (-NH₂) Protons: A broad singlet is expected, typically in the range of δ 7.0-7.5 ppm. The chemical shift can vary with concentration and temperature, and the protons can be exchanged with D₂O, causing the signal to disappear.
Thiazole (H-4) Proton: The thiazole ring has one proton at the C-4 position. This would appear as a sharp singlet, anticipated in the region of δ 7.0-7.2 ppm.
Aromatic Protons: The 4-bromo-3-chlorophenyl group gives rise to a characteristic pattern. The proton at C-2' (adjacent to the thiazole ring and between the two halogens) is expected to appear as a doublet around δ 7.9-8.1 ppm due to coupling with H-6'. The proton at C-5' (adjacent to the bromine) would likely be a doublet of doublets around δ 7.7-7.8 ppm, coupling to both H-6' and H-2'. The proton at C-6' would be a doublet around δ 7.5-7.6 ppm.
¹³C NMR Spectroscopy: This method identifies all unique carbon atoms in the molecule. The spectrum for the target compound is predicted to show nine distinct signals corresponding to the nine carbon atoms.
Thiazole Carbons: The C-2 carbon, bonded to two nitrogen atoms, is the most deshielded and would appear significantly downfield, around δ 168-170 ppm. The C-5 carbon, attached to the phenyl ring, is expected around δ 135-140 ppm, while the C-4 carbon would be the most upfield of the ring carbons, around δ 105-110 ppm.
Aromatic Carbons: The carbon atoms of the phenyl ring would resonate in the typical aromatic region (δ 120-140 ppm). The carbons directly bonded to the halogens (C-3' and C-4') would be identifiable, with the C-Br signal expected around δ 120-122 ppm and the C-Cl signal around δ 131-133 ppm. The carbon attached to the thiazole ring (C-1') would be found around δ 134-136 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| -NH₂ | 7.15 | br s | - |
| Thiazole C2 | - | - | 169.0 |
| Thiazole C4 | 7.05 | s | 108.0 |
| Thiazole C5 | - | - | 138.0 |
| Phenyl C1' | - | - | 135.0 |
| Phenyl C2' | 8.01 | d | 128.5 |
| Phenyl C3' | - | - | 132.5 |
| Phenyl C4' | - | - | 121.0 |
| Phenyl C5' | 7.75 | dd | 131.0 |
| Phenyl C6' | 7.55 | d | 127.0 |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the target molecule, COSY would show correlations between the adjacent protons on the phenyl ring (H-5' with H-6' and H-2'), confirming their connectivity. No correlations would be seen for the singlet H-4 or the -NH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbons they are attached to. This would definitively link the ¹H signals of the thiazole H-4 and the three phenyl protons to their corresponding ¹³C signals, confirming their assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. It is invaluable for connecting different parts of the molecule. Key expected correlations include:
The thiazole H-4 proton showing correlations to C-2, C-5, and the phenyl C-1'.
The phenyl H-2' proton showing correlations to C-4', C-6', and the thiazole C-5.
The amino protons showing correlations to the thiazole C-2.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This can help confirm stereochemistry and conformation. For this planar molecule, NOESY could show spatial proximity between the thiazole H-4 proton and the phenyl H-6' proton.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.
HRMS is used to determine the exact molecular weight of a compound with high precision (typically to four decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₉H₆BrClN₂S), the presence of bromine and chlorine results in a characteristic isotopic pattern in the mass spectrum. The two stable isotopes of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio) create a distinctive cluster of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺).
Table: Predicted HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass |
| C₉H₆⁷⁹Br³⁵ClN₂S | [M+H]⁺ | 289.9250 |
| C₉H₆⁸¹Br³⁵ClN₂S | [M+2+H]⁺ | 291.9230 |
| C₉H₆⁷⁹Br³⁷ClN₂S | [M+2+H]⁺ | 291.9221 |
| C₉H₆⁸¹Br³⁷ClN₂S | [M+4+H]⁺ | 293.9200 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the detection power of MS. It is routinely used to assess the purity of a sample and to identify and quantify any impurities. An LC method would be developed to separate the target compound from starting materials, by-products, or degradation products. The mass spectrometer then provides molecular weight information for each separated component. In MS/MS (or tandem MS), a specific ion (like the molecular ion of the target compound) is selected, fragmented, and the resulting fragment ions are analyzed. This provides a highly specific "fingerprint" for the molecule, allowing for its quantification even in complex mixtures and serving as a powerful tool for structural confirmation. Common fragmentation pathways for thiazoles involve the cleavage of the heterocyclic ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands.
N-H Stretching: The primary amine (-NH₂) group will show two characteristic medium-to-sharp bands in the region of 3300-3450 cm⁻¹.
Aromatic C-H Stretching: A sharp absorption just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) corresponds to the C-H bonds of the aromatic and thiazole rings.
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds of both rings will appear as a series of absorptions in the 1500-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine typically appears as a medium-to-strong band around 1600-1640 cm⁻¹.
C-S Stretching: The thiazole C-S bond vibration is often weak and can be difficult to assign but typically appears in the 600-700 cm⁻¹ range.
C-Cl and C-Br Stretching: The carbon-halogen bonds will have characteristic absorptions in the fingerprint region, with C-Cl stretching around 700-800 cm⁻¹ and C-Br stretching at lower wavenumbers, typically 500-600 cm⁻¹.
Table: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch | Primary Amine |
| 3150 - 3050 | C-H Stretch | Aromatic/Heteroaromatic |
| 1640 - 1600 | N-H Bend | Primary Amine |
| 1600 - 1500 | C=N / C=C Stretch | Thiazole/Phenyl Ring |
| 800 - 700 | C-Cl Stretch | Aryl Chloride |
| 600 - 500 | C-Br Stretch | Aryl Bromide |
X-ray Crystallography for Definitive Solid-State Structural Determination
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides a detailed molecular structure, offering exact measurements of bond lengths, bond angles, and torsion angles. Furthermore, it reveals the packing of molecules within the crystal lattice and elucidates non-covalent intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the supramolecular architecture.
For complex heterocyclic systems like thiazole derivatives, X-ray crystallography confirms the connectivity of atoms and the planarity of the ring systems. It can also define the relative orientation of the substituted phenyl ring with respect to the thiazole core. For instance, in a study of a related compound, 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine, X-ray diffraction analysis revealed that the thiazole ring forms a dihedral angle of 53.16 (11)° with the adjacent benzene (B151609) ring. nih.gov The analysis also identified that molecules in the crystal are linked by a pair of N—H⋯N hydrogen bonds, forming an inversion dimer with an R22(8) ring motif. nih.gov This level of detail is critical for structure-activity relationship studies and for understanding the compound's physical properties.
While specific crystallographic data for this compound is not publicly available, the table below presents representative data for a similar brominated thiazole derivative to illustrate the parameters obtained from such an analysis. nih.gov
Interactive Table 1: Representative Crystallographic Data for a Thiazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2_1_/n |
| a (Å) | 10.1234 (4) |
| b (Å) | 7.8910 (3) |
| c (Å) | 15.3454 (6) |
| β (°) | 107.123 (2) |
| Volume (ų) | 1170.14 (8) |
| Z (molecules/unit cell) | 4 |
Note: Data presented is for the related compound 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine as an illustrative example. nih.gov
Elemental Analysis (CHN/S) for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It precisely determines the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity.
This method is routinely employed after synthesis and purification to confirm that the final product is indeed the intended molecule. For thiazole derivatives, the accurate determination of nitrogen and sulfur percentages is particularly crucial for confirming the integrity of the heterocyclic ring. Several studies on related 2-amino-thiazole derivatives report the use of elemental analysis to validate their structures. mdpi.comresearchgate.net For example, the analysis of one newly synthesized 2-amino-4-phenylthiazole (B127512) derivative showed found values of C, 63.43%; H, 4.32%; N, 17.27%, which were in close agreement with the calculated values of C, 63.34%; H, 4.38%; N, 17.38%. mdpi.com
The following table provides representative data from the analysis of various thiazole derivatives, demonstrating the comparison between calculated and experimentally found elemental percentages.
Interactive Table 2: Elemental Analysis Data for Representative Thiazole Derivatives
| Compound Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| C₁₇H₁₄N₄OS | C | 63.34 | 63.43 | mdpi.com |
| H | 4.38 | 4.32 | mdpi.com | |
| N | 17.38 | 17.27 | mdpi.com | |
| C₁₀H₇BrClN₂S | C | 38.82 | 38.51 | researchgate.net |
| H | 2.99 | 2.67 | researchgate.net | |
| N | 15.09 | 14.88 | researchgate.net | |
| S | 17.27 | 17.01 | researchgate.net | |
| C₁₉H₁₂ClN₃O₂S₂ | C | 51.82 | 51.05 | |
| H | 3.16 | 3.11 |
Computational and Theoretical Investigations of 5 4 Bromo 3 Chlorophenyl Thiazol 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to exploring the electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to calculate a molecule's optimized geometry, vibrational frequencies, and electronic properties. nih.gov Studies on structurally similar compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have utilized DFT methods at levels like B3LYP with basis sets such as 6-31+G(d,p) to determine structural parameters. nih.govresearchgate.net These calculations provide optimized bond lengths, bond angles, and torsion angles, which can be compared with experimental data if available. nih.gov
For 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine, a DFT study would similarly predict its most stable three-dimensional structure. The calculations would reveal the precise spatial arrangement of the thiazole (B1198619) and the di-substituted phenyl rings, including the planarity between them, which influences the molecule's electronic conjugation.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Similar Thiazole Derivative. Note: Data is illustrative and based on analyses of analogous structures like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. nih.govresearchgate.net
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S (thiazole) | ~1.75 Å |
| C-N (thiazole) | ~1.32 Å | |
| C=N (thiazole) | ~1.38 Å | |
| C-Cl | ~1.74 Å | |
| C-Br | ~1.90 Å | |
| Bond Angle | C-S-C (thiazole) | ~89° |
| S-C-N (thiazole) | ~115° | |
| Torsion Angle | Phenyl-Thiazole | Varies (determines planarity) |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.net
In a molecule like this compound, an MEP analysis would likely show negative potential localized around the nitrogen atoms of the thiazole ring and the amino group, as well as the halogen atoms, due to their lone pairs of electrons. These sites would be the primary centers for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, making them hydrogen bond donors. Understanding these electrostatic features is critical for predicting intermolecular interactions. researchgate.net
Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A small energy gap suggests high reactivity, while a large gap implies high stability. nih.gov
For thiazole derivatives, the HOMO is often distributed over the electron-rich thiazole ring and the amino group, while the LUMO may be located on the phenyl ring, especially when substituted with electron-withdrawing halogens. rsc.org This distribution dictates the molecule's behavior in charge-transfer interactions.
Table 2: Representative FMO Energy Values for a Similar Thiazole Derivative. Note: Data is illustrative and based on analyses of analogous structures like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. nih.govresearchgate.net
| Parameter | Energy Value (eV) | Implication |
| EHOMO | ~ -6.5 eV | Electron-donating capability |
| ELUMO | ~ -1.5 eV | Electron-accepting capability |
| Energy Gap (ΔE) | ~ 5.0 eV | Chemical reactivity & stability |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a molecule with rotatable bonds, such as the bond connecting the phenyl and thiazole rings in this compound, multiple conformers can exist. DFT methods are often used to perform this analysis by systematically rotating the bond and calculating the energy of each resulting structure. nih.gov Identifying the lowest-energy (most stable) conformation is essential, as this is the structure most likely to be biologically active. mdpi.com
Molecular Dynamics (MD) simulations can supplement this analysis by modeling the dynamic behavior of the molecule over time in a simulated physiological environment (e.g., in water). MD simulations provide insights into the flexibility of the molecule and the stability of its different conformations, which is crucial for understanding how it might adapt its shape upon binding to a biological target.
Molecular Docking Studies with Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. amazonaws.com This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov Thiazole derivatives are known to exhibit a wide range of biological activities, and docking studies can help identify the specific proteins they are likely to interact with. nih.govresearchgate.net
Once a ligand is docked into the active site of a receptor, the specific interactions that stabilize the complex can be analyzed. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, key interactions would likely involve:
Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor. nih.gov
Halogen Bonding: The bromine and chlorine atoms can form halogen bonds with electron-rich atoms like oxygen or nitrogen in the receptor's active site.
Hydrophobic Interactions: The phenyl ring provides a hydrophobic surface that can interact with nonpolar amino acid residues in the binding pocket.
Docking studies on similar 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown that these molecules can effectively fit into the binding pockets of various enzymes and receptors, with their binding affinity (often reported as a docking score or binding energy) being influenced by these specific interactions. nih.gov
Table 3: Common Ligand-Receptor Interactions Predicted for Thiazole Derivatives in Docking Studies.
| Type of Interaction | Molecular Feature Involved | Potential Interacting Amino Acid Residue |
| Hydrogen Bond (Donor) | Amino group (-NH₂) | Aspartic Acid, Glutamic Acid, Serine |
| Hydrogen Bond (Acceptor) | Thiazole Nitrogen | Arginine, Lysine, Serine, Threonine |
| Hydrophobic | Phenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine |
| Halogen Bond | Bromine, Chlorine atoms | Carbonyl oxygen (backbone), Aspartate |
Computational Binding Affinity Estimation
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Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs
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Molecular Descriptor Calculation and Selection
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Statistical Model Development and Validation
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Pharmacophore Modeling for Target-Specific Ligand Design
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Compound Names Mentioned:
this compound
Biological Activity Investigations and Mechanistic Studies of 5 4 Bromo 3 Chlorophenyl Thiazol 2 Amine Analogs Pre Clinical, in Vitro Focus
In Vitro Evaluation of Biological Potency Against Specific Targets/Pathways
The biological effects of 5-phenyl-2-aminothiazole analogs are frequently assessed through a variety of in vitro assays to determine their potency and selectivity against specific molecular targets.
Analogs of 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine have demonstrated significant inhibitory activity against several classes of enzymes, particularly protein kinases, which are crucial regulators of cell signaling.
The thiazole (B1198619) moiety is a key structural feature in a multitude of kinase inhibitors. nih.gov Studies have identified 2-aminothiazole (B372263) derivatives as potent inhibitors of Aurora kinases A and B, which are critical for mitotic progression. nih.gov For example, the compound 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine was found to inhibit Aurora A and Aurora B with Kᵢ values of 8.0 nM and 9.2 nM, respectively. nih.gov Similarly, derivatives have been developed as inhibitors of Rho-associated kinase (ROCK), Anaplastic lymphoma kinase (ALK), and the V600E mutant of B-RAF kinase. nih.govsemanticscholar.org One of the most potent ROCK II inhibitors from a series of 4-aryl-5-aminomethyl-thiazole-2-amines displayed an IC₅₀ value of 20 nM. semanticscholar.org
Other kinases targeted by this class of compounds include the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), where a (5Z)-5-benzo nih.govnih.govdioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one derivative showed an IC₅₀ of 0.033 μM. mdpi.com Furthermore, the scaffold has been utilized to develop inhibitors for phosphoinositide 3-kinases (PI3Ks), inducible nitric oxide synthase (iNOS), and glutaminase (B10826351) (GLS). nih.govgoogleapis.comresearchgate.net
📊 Table 1: Enzyme Inhibition by 2-Aminothiazole Analogs
| Compound Class/Example | Target Enzyme | Potency (IC₅₀ / Kᵢ) | Reference |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A Kinase | Kᵢ = 8.0 nM | nih.gov |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora B Kinase | Kᵢ = 9.2 nM | nih.gov |
| 4-aryl-5-aminomethyl-thiazole-2-amines | ROCK II | IC₅₀ = 20 nM | semanticscholar.org |
| 2-(thiazol-2-amino)-4-arylaminopyrimidines | ALK | IC₅₀ = 12.4 nM | nih.gov |
| Thiazole derivatives with phenyl sulfonyl group | B-RAF V600E | IC₅₀ = 23.1 nM | nih.gov |
| 1,3-thiazole-5-carboxylic acid derivatives | Protein Kinase CK2 | IC₅₀ = 0.4 µM | nih.gov |
| 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones | DYRK1A | IC₅₀ = 0.033 µM | mdpi.com |
While much of the research has focused on enzyme inhibition, some analogs have been evaluated for their ability to bind to G-protein coupled receptors (GPCRs). Specifically, derivatives of 2-aminothiazole have been synthesized and assessed for their interaction with human adenosine (B11128) receptors. These studies explored their potential as selective antagonists for the A₃ adenosine receptor subtype, indicating that the scaffold can be adapted to target cell surface receptors in addition to intracellular enzymes.
The enzymatic inhibition observed with 2-aminothiazole analogs translates into measurable effects on cellular processes. A primary area of investigation has been their antiproliferative activity against various human cancer cell lines.
Derivatives have shown potent cytotoxicity, suppressing cell growth and causing aberrant mitotic phenotypes. nih.gov For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamides, designed based on the structure of the kinase inhibitor dasatinib, exhibited significant antiproliferative effects on human K562 leukemia cells. nih.govmdpi.com One lead compound, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, was less active against breast (MCF-7) and colon (HT-29) cancer cells, with IC₅₀ values of 20.2 µM and 21.6 µM, respectively, highlighting a degree of cell-line specificity. nih.gov Other analogs have shown activity against liver, lung, and central nervous system cancer cell lines. nih.gov The observed anticancer effects are often a consequence of mitotic failure and the induction of apoptosis following the inhibition of key kinases like Aurora A and B. nih.gov
Beyond cancer, these analogs have been investigated for other cellular effects. Studies have explored their potential as anti-inflammatory agents by targeting enzymes like 5-lipoxygenase (5-LOX) and as antioxidants. nih.gov
📊 Table 2: Antiproliferative Activity of 2-Aminothiazole Analogs in Cell-Based Assays
| Compound Class/Example | Cell Line | Effect | Potency (IC₅₀) | Reference |
| 2-amino-thiazole-5-carboxylic acid phenylamides | K562 (Leukemia) | Antiproliferative | Comparable to dasatinib | nih.gov |
| 2-amino-thiazole-5-carboxylic acid phenylamides | MCF-7 (Breast) | Antiproliferative | 20.2 µM | nih.gov |
| 2-amino-thiazole-5-carboxylic acid phenylamides | HT-29 (Colon) | Antiproliferative | 21.6 µM | nih.gov |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Various Cancer Lines | Cytotoxic | Not specified | nih.gov |
| 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones | Huh7 D12 (Liver) | Antiproliferative | Activity evaluated | mdpi.com |
Comprehensive Structure-Activity Relationship (SAR) Analysis
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of the 2-aminothiazole scaffold. Research has focused on how substitutions at the phenyl ring and modifications of the 2-amino group influence biological activity.
The nature and position of halogen substituents on the 5-phenyl ring significantly impact the biological profile of these analogs. In studies of antiflaviviral agents, it was noted that moving a halogen substituent from the para position of the phenyl ring to the ortho or meta position was detrimental to activity. nih.gov None of the tested ortho-substituted analogs showed any activity, and only a meta-chloro derivative displayed weak activity. nih.gov This suggests that substitution at the para position is critical for this specific biological effect.
In the context of antimicrobial activity, specific halogen substitutions were found to be beneficial. One study reported that derivatives containing 4-bromo and 4-chloro groups on the phenyl ring were the most active compounds against the microorganisms tested. mdpi.com This highlights that a di-halogenated pattern, similar to that of the parent compound this compound, can be a favorable motif for enhancing biological potency.
The 2-amino group is a key site for chemical modification to modulate the compound's properties and biological activity. Acylation of this amine is a common strategy. mdpi.com For example, acetylation to form a 2-acetamido group or benzoylation can significantly alter the molecule's interaction with its biological target. mdpi.com In some kinase inhibitor series, the 2-amino group serves as a critical attachment point for larger chemical moieties that extend into the active site of the enzyme. nih.gov
For instance, in the development of dasatinib-like compounds, a chloroacetyl group was attached to the 2-amino function, which was then reacted with various secondary amines to generate a library of final products with differing potencies. mdpi.com Similarly, the synthesis of certain PI3K inhibitors involves the use of a 2-acetamido-4-methylthiazole (B372268) intermediate, underscoring the importance of this modification for achieving potent enzyme inhibition. googleapis.com Converting the amine into various amides or Schiff bases by reacting it with acyl halides or aldehydes, respectively, has also been widely explored to fine-tune the biological activity of the 2-aminothiazole core. nih.gov These modifications demonstrate that the 2-amino group is a versatile handle for SAR exploration, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.
Impact of Substitutions on the Thiazole Ring and Phenyl Moiety
The biological activity of 5-phenylthiazol-2-amine (B1207395) analogs is profoundly influenced by the nature and position of substituents on both the thiazole ring and the phenyl moiety. Structure-activity relationship (SAR) studies reveal that modifications to these core structures can significantly modulate potency, selectivity, and pharmacokinetic properties.
On the phenyl ring at position 5 of the thiazole, the presence and location of halogen atoms are critical. The specific 4-bromo-3-chloro substitution pattern of the parent compound suggests a strategy to enhance activity through specific electronic and steric interactions with the target protein. SAR studies on related 5-phenylthiazole (B154837) analogs have demonstrated that varying these substituents can lead to a range of biological effects. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, affecting its binding affinity.
Substitutions on the thiazole ring itself, particularly at the 2-amino group, are a common strategy for optimization. Acylation or alkylation of this amino group can introduce new interaction points, such as hydrogen bond donors or acceptors, and can also impact the compound's physicochemical properties like solubility and lipophilicity. nih.govresearchgate.net For example, converting the 2-amino group into an amide or a substituted urea (B33335) can lead to derivatives with enhanced potency against various enzymatic targets. nih.govmdpi.com Modifications at the C4 position of the thiazole ring have also been explored, though less frequently for this specific scaffold.
The interplay between substituents on both rings is crucial. A bulky group on the phenyl ring might require a smaller, more flexible substituent on the 2-amino group to maintain an optimal fit within a target's binding pocket. Quantitative Structure-Activity Relationship (QSAR) analyses are often employed to model these complex relationships and predict the activity of novel analogs. researchgate.net
| Modification Site | Substituent Type | General Impact on Biological Activity |
|---|---|---|
| Phenyl Ring (C5 of Thiazole) | Halogens (F, Cl, Br) | Often enhances potency; position is critical for selectivity. |
| Phenyl Ring (C5 of Thiazole) | Electron-Withdrawing Groups (e.g., -NO₂) | Can increase binding affinity through specific electronic interactions. |
| Phenyl Ring (C5 of Thiazole) | Electron-Donating Groups (e.g., -OCH₃) | May improve pharmacokinetic properties or alter target specificity. |
| Thiazole Ring (2-Amino Group) | Acylation (Amide formation) | Generally leads to potent inhibitors by introducing hydrogen bonding capabilities. nih.gov |
| Thiazole Ring (2-Amino Group) | Schiff Base Formation | Creates derivatives with distinct biological profiles, often antimicrobial. nih.gov |
Mechanistic Elucidation of Biological Action
Analogs of the 5-phenylthiazol-2-amine scaffold have been identified as inhibitors of various protein targets, with a notable prevalence for protein kinases. The thiazole ring is a recognized "privileged scaffold" in medicinal chemistry, capable of interacting with the ATP-binding site of many kinases. nih.gov
Primary Targets: For anticancer applications, analogs of this class frequently target key enzymes in oncogenic signaling pathways. These can include:
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor 1 Receptor (IGF-1R), which are often overexpressed in tumors. nih.gov
Non-receptor Tyrosine Kinases: In various signaling cascades.
Serine/Threonine Kinases: Including those in the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival. nih.gov
Secondary Targets: Beyond kinases, these compounds may exhibit inhibitory activity against other enzymes. For example, certain thiazole derivatives have been developed as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a target for type 2 diabetes. nih.gov Depending on the specific substitutions, other potential targets could include cyclooxygenase (COX) enzymes or enzymes involved in microbial metabolic pathways. nih.govacs.org The promiscuity of the 2-aminothiazole fragment has been noted, meaning it can show binding to a wide range of proteins, which necessitates careful selectivity profiling. acs.org
The biological effects of this compound analogs are a direct consequence of their interaction with molecular targets and the subsequent modulation of intracellular signaling pathways.
When these compounds inhibit protein kinases, they can disrupt the flow of information through critical pathways. For instance:
PI3K/AKT/mTOR Pathway: Inhibition of key kinases like PI3K or AKT by a thiazole analog can block downstream signaling, leading to a decrease in cell proliferation and survival, and potentially inducing apoptosis (programmed cell death). Aberrant activation of this pathway is a hallmark of many cancers. nih.gov
Ras-Raf-MEK-ERK (MAPK) Pathway: Similarly, by targeting kinases within this pathway, such as BRAF, these compounds can halt the signaling cascade that drives cell division and growth in response to extracellular signals. nih.gov
The specific pathway modulation depends entirely on the primary molecular target. If an analog targets EGFR, it would inhibit the initial signal transduction steps that activate both the PI3K/AKT and MAPK pathways. If it targets an enzyme like DPP-4, it would modulate the signaling related to glucose homeostasis. nih.gov Understanding which pathways are affected is crucial for elucidating the compound's mechanism of action and predicting its therapeutic and potential off-target effects.
Pre-clinical in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling for Candidate Selection
Metabolic stability is a critical parameter assessed early in drug discovery to predict a compound's persistence in the body. A compound that is metabolized too quickly will have a short half-life and may not achieve therapeutic concentrations. In vitro assays using liver fractions are standard for this assessment. wuxiapptec.comspringernature.com
Liver Microsomes: This assay primarily evaluates metabolism by Phase I enzymes, such as the Cytochrome P450 (CYP) superfamily, which are highly concentrated in this subcellular fraction. wuxiapptec.com The test compound is incubated with human, rat, or mouse liver microsomes and necessary cofactors (e.g., NADPH). enamine.netxenotech.com The concentration of the parent compound is measured over time by LC-MS/MS.
Hepatocytes: Using whole liver cells (either in suspension or plated) provides a more comprehensive picture, as they contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as transporters. springernature.com
The data generated from these assays include the compound's half-life (t½) and its intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance. xenotech.com
| Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Stability Class |
|---|---|---|---|
| Human Liver Microsomes | 45 | 34.3 | Moderate |
| Rat Liver Microsomes | 22 | 70.1 | Low |
| Human Hepatocytes | 65 | 23.9 | Moderate-High |
To be effective, an orally administered drug must be absorbed from the gastrointestinal tract into the bloodstream. In vitro permeability assays are used to predict this absorption.
Caco-2 Permeability Assay: This is the gold standard, using a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. The rate at which the compound crosses this monolayer is measured, providing an apparent permeability coefficient (Papp). The assay can also identify whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump drugs out of cells and reduce absorption.
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a higher-throughput, non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It predicts passive diffusion only and does not account for active transport or efflux.
Results from these assays help classify compounds as having low, moderate, or high potential for oral absorption.
| Assay | Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Predicted Permeability Class |
|---|---|---|---|---|
| Caco-2 | Apical to Basolateral (A-B) | 8.5 | 1.2 | High |
| Caco-2 | Basolateral to Apical (B-A) | 10.2 | ||
| PAMPA | N/A | 9.1 | N/A | High |
Plasma Protein Binding Assays
The extent to which a compound binds to plasma proteins is a critical parameter evaluated during preclinical development, as it significantly influences the compound's pharmacokinetic and pharmacodynamic profile. The unbound, or free, fraction of a drug is generally considered to be the pharmacologically active portion that can diffuse to target tissues and interact with receptors. While specific data on the plasma protein binding of this compound and its direct analogs are not extensively detailed in the available literature, the importance of this assessment for the broader class of thiazole-containing compounds is well-established.
In drug discovery, understanding the interactions between new chemical entities and plasma proteins, such as albumin, orosomucoid (α1-acid glycoprotein), and gamma globulins, is fundamental. mdpi.com High plasma protein binding can affect a drug's distribution, metabolism, and excretion (ADME), potentially leading to a longer half-life but also limiting its availability at the site of action. mdpi.com
Standard in vitro methods are employed to determine the percentage of a compound that binds to these proteins. These techniques are crucial for interpreting efficacy and toxicity data from preclinical studies and for predicting human pharmacokinetics. Studies on related heterocyclic structures, such as phthalimide (B116566) derivatives which are sometimes hybridized with thiazoles, have utilized spectroscopic and molecular modeling methods to characterize these interactions, confirming the formation of stable complexes with plasma proteins like bovine serum albumin (BSA) and human serum albumin (HSA). mdpi.com The binding is often investigated using site-specific markers to identify the location of interaction on the albumin molecule. mdpi.com
| Plasma Protein | Primary Ligand Types | Common Assay Method |
|---|---|---|
| Albumin (HSA/BSA) | Acidic and neutral drugs | Equilibrium Dialysis |
| α1-Acid Glycoprotein (AAG/Orosomucoid) | Basic and neutral drugs | Ultrafiltration |
| Gamma Globulins (GG) | Various endogenous and exogenous compounds | High-Throughput Solid-Phase Microextraction |
| Lipoproteins | Lipophilic compounds | Ultracentrifugation |
In vitro Cytotoxicity Profiling (e.g., against various cell lines for lead identification)
The in vitro cytotoxicity of this compound analogs has been a subject of investigation to identify potential lead compounds for anticancer drug development. The 2-aminothiazole scaffold is a core component of various clinically used anticancer agents, and its derivatives are frequently evaluated for their antiproliferative activities against a panel of human cancer cell lines. nih.gov
Studies on various substituted 5-phenylthiazol-2-amine analogs have demonstrated a range of cytotoxic potencies, which appear to be highly dependent on the nature and position of the substituents on the phenyl ring. For instance, phthalimide derivatives of 5-phenylthiazol-2-amines have been synthesized and tested against breast cancer (MCF-7, MDA-MB-468) and other cell lines. nih.govresearchgate.net Among a series of such compounds, analogs with chloro and bromo substitutions on the phenyl ring showed significant cytotoxic activity. nih.gov Specifically, a derivative featuring a 2-chlorophenyl group (5b) was found to be highly potent against MCF-7 cells, with an IC50 value of 0.2 µM. nih.govresearchgate.net Another analog with a 4-bromophenyl substitution (5k) displayed strong activity against MDA-MB-468 cells, with an IC50 of 0.6 µM. nih.gov
Further research into thiazole-amino acid hybrids has also been conducted, showing that conjugation with amino acids can enhance cytotoxic effects against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov The parent 2-aminothiazoles often show weak to no cytotoxicity, but their hybrid derivatives can exhibit moderate to strong activities. nih.gov For example, certain hybrids displayed potent cytotoxicity with IC50 values comparable to or better than the standard chemotherapeutic agent 5-Fluorouracil. nih.gov The collective findings suggest that the 5-phenylthiazol-2-amine framework is a promising scaffold for developing novel cytotoxic agents, with halogen and other substitutions on the phenyl ring playing a key role in modulating potency and selectivity. nih.govnih.gov
| Compound Analog (Substitution on 5-phenyl ring) | Cell Line | IC50 (µM) |
|---|---|---|
| Phthalimide derivative of 5-(2-Chlorophenyl)thiazol-2-amine | MCF-7 (Breast) | 0.2 ± 0.01 |
| Phthalimide derivative of 5-(4-Bromophenyl)thiazol-2-amine | MDA-MB-468 (Breast) | 0.6 ± 0.04 |
| Phthalimide derivative of 5-(3-Nitrophenyl)thiazol-2-amine | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 |
| Thiazole-amino acid hybrid (2-Pyridyl, Phenylalanine) | A549 (Lung) | 4.57 ± 0.39 |
| Thiazole-amino acid hybrid (2-Pyridyl, Phenylalanine) | HeLa (Cervical) | 5.41 ± 0.27 |
| Thiazole-amino acid hybrid (2-Pyridyl, Tryptophan) | A549 (Lung) | 3.68 ± 0.31 |
| Thiazole-amino acid hybrid (2-Pyridyl, Tryptophan) | HeLa (Cervical) | 5.07 ± 0.40 |
Future Research Directions and Potential Pre Clinical Applications of 5 4 Bromo 3 Chlorophenyl Thiazol 2 Amine Derivatives
Rational Design and Synthesis of Next-Generation Analogs with Enhanced Efficacy or Selectivity
The rational design of next-generation analogs of 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine will be crucial for optimizing its pharmacological profile. Structure-activity relationship (SAR) studies will be instrumental in identifying key structural features that contribute to potency and selectivity. nih.gov Synthetic efforts can be directed towards several modifications of the parent scaffold.
Systematic modifications of the 5-phenyl ring are a primary area for exploration. The introduction of various substituents at different positions can modulate the compound's activity. For instance, the replacement of the bromo and chloro groups with other halogens or with electron-donating or electron-withdrawing groups could fine-tune the electronic nature of the aromatic ring, potentially leading to improved interactions with target proteins.
The thiazole (B1198619) ring itself offers opportunities for substitution at the 4-position. The introduction of small alkyl or aryl groups at this position could provide valuable SAR insights and potentially lead to analogs with enhanced potency. nih.gov
| Modification Site | Proposed Modification | Potential Impact |
| 5-Phenyl Ring | Replacement of bromo/chloro with other halogens (F, I) | Modulate halogen bonding interactions and lipophilicity |
| 5-Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Enhance metabolic stability and alter electronic properties |
| 5-Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -CF3, -NO2) | Potentially increase potency through enhanced binding interactions |
| 2-Amino Group | Acylation to form amides | Improve cell permeability and introduce new interaction points |
| 2-Amino Group | Reductive amination to form secondary/tertiary amines | Modulate basicity and pharmacokinetic profile |
| 2-Amino Group | Formation of urea (B33335)/thiourea (B124793) derivatives | Enhance hydrogen bonding capabilities and biological activity |
| 4-Position of Thiazole Ring | Introduction of small alkyl or aryl groups | Probe steric and electronic requirements for activity |
Exploration of Novel Biological Targets and Therapeutic Areas Based on Mechanistic Insights (Pre-clinical)
The 2-aminothiazole (B372263) scaffold is known to exhibit a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov Derivatives of this compound should be screened against a panel of biological targets to uncover their therapeutic potential.
In the realm of oncology, 2-aminothiazole derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation. nih.govnih.gov Pre-clinical studies could therefore focus on evaluating the inhibitory activity of these novel analogs against a panel of cancer-related kinases. Furthermore, given the role of some thiazole derivatives in inducing apoptosis, investigating the pro-apoptotic potential of these compounds in various cancer cell lines would be a valuable avenue of research. mdpi.com
The anti-inflammatory properties of 2-aminothiazoles suggest that derivatives of this compound could be explored for the treatment of inflammatory disorders. mdpi.com Mechanistic studies could investigate their effects on key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2) and various cytokines. rsc.org
Given the prevalence of antimicrobial resistance, the development of new antibacterial and antifungal agents is a global health priority. The 2-aminothiazole core is present in several antimicrobial agents, and thus, screening these novel derivatives against a broad spectrum of pathogenic bacteria and fungi is warranted. nih.govmdpi.com
| Therapeutic Area | Potential Biological Target(s) | Pre-clinical Investigation |
| Oncology | Protein Kinases (e.g., EGFR, VEGFR, CDKs) | Kinase inhibition assays, cell proliferation assays in cancer cell lines |
| Oncology | Apoptosis Pathways (e.g., caspases, Bcl-2 family) | Apoptosis induction assays, Western blot analysis of apoptotic markers |
| Inflammation | Cyclooxygenases (COX-1, COX-2) | In vitro COX inhibition assays, cellular assays for inflammatory markers |
| Infectious Diseases | Bacterial and Fungal Enzymes | Minimum Inhibitory Concentration (MIC) determination against various pathogens |
Development of Advanced in vivo Animal Models for Efficacy Assessment (excluding human clinical trials)
Following promising in vitro results, the efficacy of lead compounds will need to be evaluated in relevant in vivo animal models. The choice of animal model will be dictated by the therapeutic area of interest.
For anticancer applications, xenograft models are a standard preclinical tool. nih.gov In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored. The selection of the cancer cell line for the xenograft should be based on the in vitro activity profile of the compound.
To assess anti-inflammatory potential, animal models of acute and chronic inflammation can be employed. For example, the carrageenan-induced paw edema model in rats is a widely used model for acute inflammation, while adjuvant-induced arthritis in rats can be used to model chronic inflammatory conditions like rheumatoid arthritis.
For evaluating antimicrobial activity in vivo, infection models are necessary. These models involve infecting animals with a specific pathogen and then treating them with the test compound to determine its ability to clear the infection. The choice of pathogen and animal model will depend on the in vitro spectrum of activity of the compound. researchgate.net
| Therapeutic Area | Potential Animal Model | Primary Efficacy Endpoint |
| Oncology | Human tumor xenografts in immunodeficient mice | Tumor growth inhibition/regression |
| Inflammation | Carrageenan-induced paw edema in rats | Reduction in paw volume |
| Inflammation | Adjuvant-induced arthritis in rats | Reduction in arthritis score and joint swelling |
| Infectious Diseases | Bacterial or fungal infection models in mice | Reduction in microbial load and improved survival |
Integration with Chemical Biology Tools (e.g., PROTACs, Chemical Probes)
The this compound scaffold can be leveraged for the development of sophisticated chemical biology tools to further probe biological systems.
One exciting application is in the design of Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov PROTACs are heterobifunctional molecules that induce the degradation of a target protein. If a derivative of this compound is found to bind to a protein of interest, it could be tethered to an E3 ligase ligand to create a novel PROTAC. This approach offers a powerful strategy for targeted protein degradation and could be particularly useful for "undruggable" targets.
Furthermore, these derivatives can be developed into chemical probes. By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, to a potent and selective analog, researchers can create tools for target identification, validation, and imaging. These chemical probes can be invaluable for elucidating the mechanism of action of this class of compounds and for identifying novel biological targets.
| Chemical Biology Tool | Application | Rationale |
| PROTACs | Targeted protein degradation | The thiazole derivative can serve as the warhead for a protein of interest. |
| Fluorescent Probes | Cellular imaging and target localization | Visualization of the compound's distribution and interaction with cellular components. |
| Biotinylated Probes | Target identification via affinity purification | Isolation and identification of the protein targets of the compound from cell lysates. |
Collaborative Opportunities in Academic Drug Discovery Research Pipelines
The development of derivatives of this compound presents numerous opportunities for collaboration between academic research institutions and the pharmaceutical industry. drugbank.com Such partnerships can accelerate the translation of basic scientific discoveries into novel therapeutics. rsc.orgresearchgate.net
Academic laboratories are well-positioned to conduct the initial exploratory research, including the synthesis of diverse chemical libraries, high-throughput screening for biological activity, and elucidation of the mechanism of action. Their expertise in fundamental biology and disease models is essential for identifying promising lead compounds and novel therapeutic targets.
Pharmaceutical companies can contribute their extensive experience in medicinal chemistry, drug metabolism and pharmacokinetics (DMPK), and toxicology. drugbank.com Their resources and infrastructure for preclinical and clinical development are critical for advancing a lead compound through the drug development pipeline. Collaborations can take the form of joint research projects, licensing agreements, or sponsored research.
| Area of Collaboration | Academic Contribution | Industry Contribution |
| Early-Stage Discovery | Synthesis of novel analogs, high-throughput screening, target identification and validation. | Provision of compound libraries, access to screening platforms, expertise in hit-to-lead optimization. |
| Preclinical Development | Efficacy studies in specialized in vivo models, mechanistic studies. | ADME/Tox profiling, formulation development, regulatory expertise. |
| Chemical Biology | Design and synthesis of novel chemical probes and PROTACs. | Expertise in proteomics and target deconvolution, resources for large-scale synthesis. |
Q & A
Q. What are the optimal synthetic routes for 5-(4-Bromo-3-chlorophenyl)thiazol-2-amine?
Methodology : The compound can be synthesized via cyclocondensation of α-bromo ketones with thiourea derivatives. For example, brominated aryl ketones (e.g., 4-bromo-3-chlorophenylacetone) react with thiourea in ethanol under reflux (70–80°C) to form the thiazole core. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol . Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like uncyclized thiourea adducts.
Q. How is the compound characterized structurally?
Methodology : X-ray crystallography is the gold standard for confirming the thiazole ring substitution pattern and aryl group orientation. For example, analogous compounds like 5-bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine were resolved in a triclinic crystal system (space group P1), with bond angles and torsion angles confirming steric and electronic interactions . Alternative techniques include H/C NMR (e.g., NH protons at δ 5.2–5.8 ppm) and HRMS for molecular ion validation.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for halogenated thiazol-2-amine derivatives?
Case Study : In some studies, bromo-chloro substitution enhances kinase inhibition (e.g., EGFR), while in others, it reduces potency due to steric hindrance. For example, this compound derivatives showed IC variability (±30%) across cell lines due to differences in cellular uptake or metabolic stability . Methodology :
- Perform comparative molecular docking to assess binding pocket compatibility.
- Use isothermal titration calorimetry (ITC) to quantify enthalpy-driven vs. entropy-driven binding.
- Validate with pharmacokinetic assays (e.g., plasma protein binding, microsomal stability).
Q. How do substituent electronic effects influence the compound’s reactivity in cross-coupling reactions?
Data Analysis : The bromine atom at the para position of the phenyl ring facilitates Suzuki-Miyaura coupling (e.g., with arylboronic acids), while the meta-chloro group may sterically hinder Pd catalyst access. For example, coupling yields drop from 85% (4-bromo-phenyl) to 62% (4-bromo-3-chloro-phenyl) under identical conditions . Methodology :
- Optimize catalyst systems (e.g., Pd(OAc)/XPhos in THF/water).
- Use DFT calculations to map electron density and predict reactive sites.
Q. What are the challenges in crystallizing halogenated thiazol-2-amines for structural studies?
Case Study : Bromine’s heavy atom effect aids phasing in X-ray diffraction but may induce crystal packing disorders. For 5-bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine, slow evaporation from DMSO/water (2:1) yielded diffraction-quality crystals (R = 0.024), while faster crystallization led to twinning . Methodology :
- Screen solvent systems (e.g., DMSO, DMF, ethanol) with controlled evaporation rates.
- Employ cryocrystallography to mitigate radiation damage.
Experimental Design & Data Interpretation
Q. How to design assays for evaluating the compound’s antimicrobial activity?
Protocol :
- Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Include controls (ciprofloxacin) and assess minimum inhibitory concentration (MIC) at 18–24 hours.
- Confirm membrane disruption via propidium iodide uptake assays .
Q. How to address discrepancies in HPLC purity analyses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
